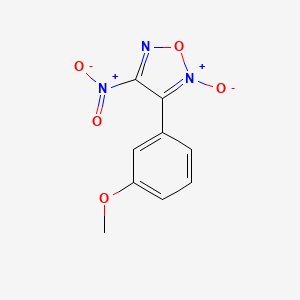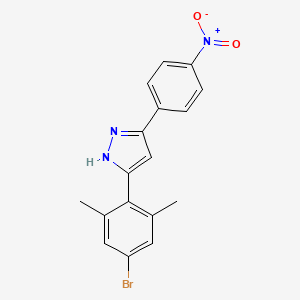
2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione
Overview
Description
2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione, also known as HNAD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HNAD is a derivative of naphthalene and has a unique molecular structure that makes it a promising candidate for medicinal and industrial purposes.
Scientific Research Applications
2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has shown promising results as a potential anti-tumor agent, with studies demonstrating its ability to induce apoptosis in cancer cells. 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has also been investigated for its anti-inflammatory and antioxidant properties, which could make it a valuable therapeutic agent for treating a range of diseases, including arthritis and neurodegenerative disorders.
In organic synthesis, 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has been used as a versatile building block for the synthesis of various heterocyclic compounds. Its unique molecular structure allows for the formation of complex structures through a range of reactions, including cyclization, oxidation, and reduction. 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has also been used as a precursor for the synthesis of dyes and pigments, due to its strong absorption in the visible region of the electromagnetic spectrum.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has been shown to induce apoptosis through the activation of caspases, which are enzymes involved in programmed cell death. 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has also been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, which could contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation and oxidative stress, and the modulation of various signaling pathways. 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione is its versatility as a building block for the synthesis of various compounds. Its unique molecular structure allows for the formation of complex structures through a range of reactions. 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione also has a low toxicity profile, making it a potentially safe compound for use in lab experiments. However, the synthesis of 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione can be challenging and time-consuming, which could limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione. One area of interest is the synthesis of new derivatives of 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione with improved activity and selectivity for specific applications. Another area of interest is the investigation of the mechanism of action of 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione, which could lead to the discovery of new therapeutic targets. Additionally, the development of new methods for the synthesis of 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione could improve its accessibility and increase its potential applications.
properties
IUPAC Name |
2-hydroxy-2-(naphthalen-1-ylamino)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-17-14-9-3-4-10-15(14)18(22)19(17,23)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11,20,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWISZZKQGLTEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3(C(=O)C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2-(naphthalen-1-ylamino)-1H-indene-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-oxo-6H-benzo[c]chromene-10-carboxylic acid](/img/structure/B3825168.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3825174.png)

![N-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-5-[1-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3825181.png)

![(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3825212.png)
![2-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3825219.png)


![N-(2-methylphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825238.png)
![2,2'-({[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}imino)diethanol](/img/structure/B3825245.png)
![5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3825252.png)
![2-methyl-4-{5-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]-2-thienyl}but-3-yn-2-ol](/img/structure/B3825263.png)